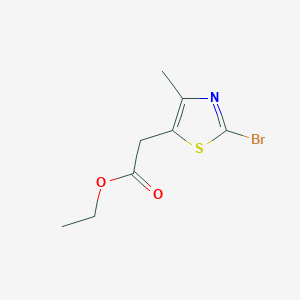
Ethyl Myristate-d27
Overview
Description
Ethyl Myristate-d27, also known as Tetradecanoic Acid Ethyl Ester-d27 or Ethyl Tetradecanoate-d27, is a variant of Ethyl Myristate . The molecular formula is C₁₆H₅D₂₇O₂ and it has a molecular weight of 283.59 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Ethyl Myristate, with the replacement of Hydrogen (H) atoms with Deuterium (D) atoms . The exact structure and the positions of the Deuterium atoms are not specified in the available sources.Scientific Research Applications
Marker of Chronic Alcohol Consumption
Ethyl Myristate, along with other fatty acid ethyl esters (FAEEs), has been studied extensively as a marker for chronic alcohol consumption. FAEEs are products of nonoxidative ethanol metabolism and are detectable in blood shortly after alcohol intake. Their deposition in hair provides a long-term indicator of alcohol abuse. A study by Pragst et al. (2001) developed a method based on headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) for analyzing Ethyl Myristate in hair, demonstrating its potential as a retrospective detection tool for alcohol abuse (Pragst, Auwaerter, Sporkert, & Spiegel, 2001).
Pharmaceutical Applications
Ethyl Myristate is also explored for its utility in pharmaceutical formulations, particularly as a solvent or carrier. A study investigated fatty acid esters, including Ethyl Myristate, as potential replacements for Isopropyl Myristate in the sterility test for ophthalmic ointments. This research highlights its low toxicity and efficacy in dissolving ointment bases, offering a safer alternative for pharmaceutical testing (Cardoso, Solano, Prado, & Nunan, 2006).
Analytical Chemistry Methods
In analytical chemistry, the catalytic synthesis and analysis of Ethyl Myristate are significant for developing efficient production and testing methods. For example, a study by Bin (2008) focused on the synthesis of Ethyl Myristate using nanometer Nd2O3 under microwave irradiation, showing a high yield and providing insights into optimizing esterification reactions for analytical and industrial applications (Bin, 2008).
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-XTVIBXJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)


![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)

![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)

![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)
